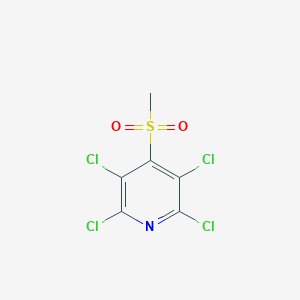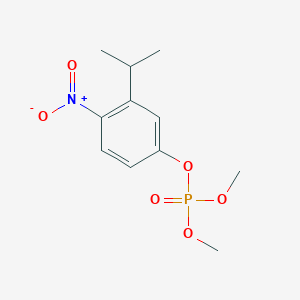
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate is an organophosphorus compound with the molecular formula C11H16NO6P. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphoric acid ester group, a nitrophenyl group, and an isopropyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester typically involves the esterification of phosphoric acid with dimethyl 3-isopropyl-4-nitrophenol. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. The compound’s nitrophenyl group plays a crucial role in its binding affinity and inhibitory activity.
Comparación Con Compuestos Similares
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate can be compared with other similar compounds, such as:
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
Phosphoric acid, dimethyl 3-methyl-4-nitrophenyl ester: Contains a methyl group instead of an isopropyl group, leading to differences in steric hindrance and reactivity.
Phosphoric acid, dimethyl 3-chloro-4-nitrophenyl ester: The presence of a chloro group instead of an isopropyl group can significantly alter its chemical properties and applications.
The uniqueness of phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
13074-11-8 |
|---|---|
Fórmula molecular |
C11H16NO6P |
Peso molecular |
289.22 g/mol |
Nombre IUPAC |
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-8(2)10-7-9(5-6-11(10)12(13)14)18-19(15,16-3)17-4/h5-8H,1-4H3 |
Clave InChI |
FFXJBGZEAHBHCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
Key on ui other cas no. |
13074-11-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


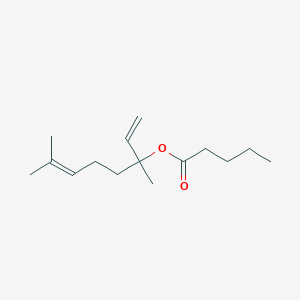
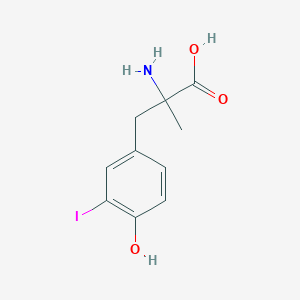
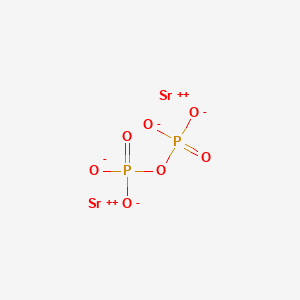
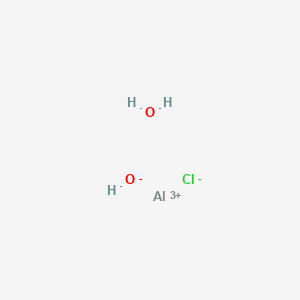
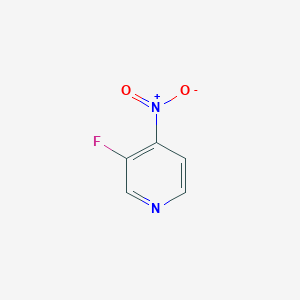
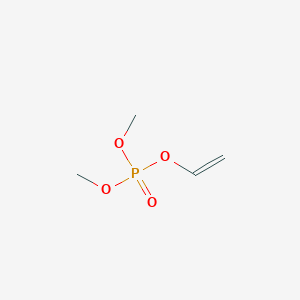
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
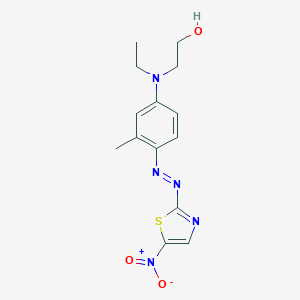
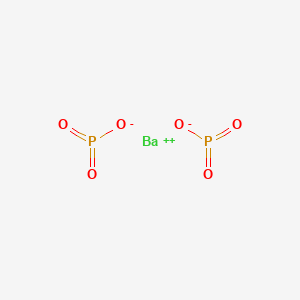
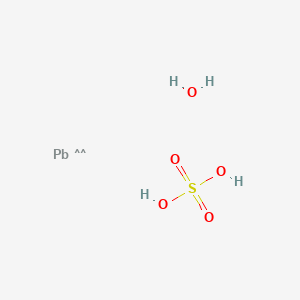
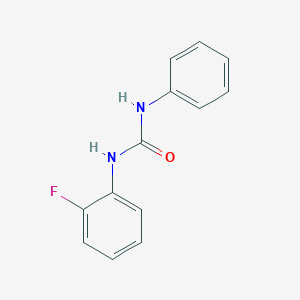
![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

